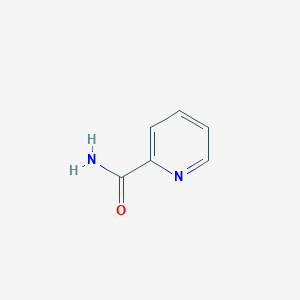

2-Pyridinecarboxamide

Description

degradation product of diquat

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBMAWULFFBRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061703 | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-77-3 | |

| Record name | 2-Pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 2-Pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the crystal structure of 2-Pyridinecarboxamide (also known as picolinamide), a compound of significant interest in pharmaceutical and materials science. By presenting detailed crystallographic data, experimental protocols, and visual representations of its structural features, this document serves as a crucial resource for professionals engaged in drug development, crystal engineering, and solid-state chemistry. The precise understanding of the three-dimensional arrangement of molecules in the crystalline lattice is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.

Core Crystallographic Data

The crystal structure of this compound has been meticulously redetermined to provide a significant increase in the precision of its geometric parameters.[1] The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2][3] This section summarizes the key quantitative data from the single-crystal X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O |

| Formula Weight | 122.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2074(1)[1] |

| b (Å) | 7.1004(1)[1] |

| c (Å) | 16.2531(3)[1] |

| β (°) | 100.260(1)[1] |

| Volume (ų) | 595.7(4)[2][3] |

| Z | 4[1][2][3] |

| Temperature (K) | 298(2)[1] |

| Radiation (Å) | CuKα (λ = 1.5418)[1] |

| R-factor (%) | Not explicitly stated |

| Data Collection | Bruker diffractometer[1] |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.496(2) |

| C2-C3 | 1.386(2) |

Note: A more comprehensive list of bond lengths is available in the primary literature.

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| O1-C1-N1 | 124.0(1) |

| O1-C1-C2 | 120.7(1) |

Note: A more comprehensive list of bond angles is available in the primary literature.

Table 4: Selected Torsion Angles

| Atoms | Angle (°) |

| N1-C1-C2-N2 | –18.1(2)[1] |

| O1-C1-C2-N2 | 162.4(2) |

The dihedral angle between the pyridine ring and the amide plane is 18.26(9)°.[1]

Table 5: Hydrogen Bond Geometry

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1-H1A···O1 | 0.86 | 2.08 | 2.923(2) | 166 | (i) 1-x, 2-y, 1-z |

| N1-H1B···O1 | 0.86 | 2.41 | 3.033(2) | 130 | (ii) 1+x, y, z |

Experimental Protocols

The following methodologies detail the key experiments performed to achieve the crystal structure analysis of this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were grown by the slow evaporation of a solution of the commercially obtained compound in a suitable solvent at room temperature.[1] The resulting colorless, rectangular crystals were then selected for data collection.[1]

X-ray Data Collection

A single crystal of this compound with dimensions of approximately 0.37 x 0.20 x 0.20 mm³ was mounted on a Bruker diffractometer.[1] The data was collected at 298(2) K using monochromated CuKα radiation (λ = 1.5418 Å).[1] The ω-scan technique was employed to collect a total of reflections over a 2θ range of 5.5° to 55.6°.[1] The collected data were corrected for Lorentz-polarization and absorption effects.[1]

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by a full-matrix least-squares calculation on F².[1] The positions of the hydrogen atoms were determined from difference Fourier maps and refined isotropically. Specifically, the C-H hydrogen atoms were placed at a distance of 0.96 Å with Uiso(H) = 1.2Ueq(C), and the N-H hydrogen atoms were located at a distance of 0.86 Å with Uiso(H) = 1.2Ueq(N).[1] The final structure refinement resulted in the precise geometric parameters presented in the tables above.

Visualizing the Crystal Engineering Principles

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the key intermolecular interactions that govern the crystal packing of this compound.

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds.[1] Specifically, the amide groups form robust amide-amide synthons. Each molecule of this compound is involved in two intermolecular N-H···O hydrogen bonds.[1] These interactions lead to the formation of infinite one-dimensional chains characterized by the graph-set notation C(4).[1] Furthermore, these chains are linked into more complex motifs, including the R²₂(8) and R²₄(8) rings.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Pyridinecarboxamide, also known as picolinamide, is a heterocyclic compound featuring a pyridine ring with a carboxamide group at the 2-position.[1] It is the amide derivative of picolinic acid.[2][3] This compound serves as a crucial building block in organic synthesis and is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][4] Its derivatives have garnered significant attention for a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] Notably, picolinamide is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a subject of interest in cancer research.[3][8][9] A thorough understanding of its physicochemical properties is paramount for the rational design, synthesis, and formulation of novel drug candidates.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological systems, guiding formulation development, and designing synthetic routes.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O | [1][2][10] |

| Molecular Weight | 122.12 g/mol | [2][8][10] |

| Appearance | White to off-white crystalline powder/solid | [1][8][11] |

| Melting Point | 110 °C (decomposes) | [8][9][11] |

| Boiling Point | 143 °C at 20 mmHg (2.7 kPa) | [8][11][12] |

| pKa (of conjugate acid) | 2.10 (at 20°C) | [1][8] |

| LogP (Octanol/Water) | -0.24 | [9] |

| Water Solubility | 1.47 M; Dissolves at 35g/L (25°C) | [1][8] |

| Vapor Pressure | 2.95E-11 mmHg at 25°C | [8] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques.

Determination of pKa (Acid Dissociation Constant)

The pKa of this compound's conjugate acid can be determined using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Method: Potentiometric Titration [13]

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution into a beaker equipped with a magnetic stirrer and the calibrated pH electrode.

-

Titration Process: Slowly add aliquots of the standardized strong acid (titrant) to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This point corresponds to the inflection point of the curve.

Method: ¹H NMR Spectroscopy [14]

-

Sample Preparation: Prepare a solution of this compound in deuterium oxide (D₂O). Add an internal chemical shift standard, such as tetramethylammonium iodide.

-

pH Adjustment: Prepare a series of samples across a range of pH (or pD) values. Adjust the pH of each sample by adding small amounts of DCl or NaOD solutions (prepared in D₂O).

-

Spectral Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis: Identify the chemical shifts of the pyridine ring protons. These shifts will change as a function of pH due to the protonation/deprotonation of the pyridine nitrogen. Plot the chemical shift (δ) of a specific proton versus the pH. The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14][15]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted technique.[15][16]

Method: Shake-Flask Method [15]

-

Phase Preparation: Prepare a mixture of n-octanol and water (pH-buffered, typically to 7.4, to ensure the compound is in a neutral state). Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol or aqueous phase.

-

Partitioning: Add a known volume of the second pre-saturated phase to create a known volume ratio (e.g., 1:1). Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases (octanol and aqueous) are clearly separated.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[16][18]

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method, which measures the concentration of a saturated solution.[19]

Method: Shake-Flask Method [20][21]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water (or a relevant aqueous buffer) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[19][20]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure no suspended solid particles are present in the sample, filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) or centrifuge the solution at high speed.

-

Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature, typically expressed in g/L or mol/L.

Mandatory Visualizations

The following diagrams illustrate a key biological pathway involving picolinamide and a standard experimental workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 4. This compound, 5-Amino-: Properties, Uses, Safety & Analysis | High Purity Chemical Supplier China [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CAS 6144-78-1: this compound,N-methyl-(9CI) [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. PYRIDINE-2-CARBOXAMIDE | CAS#:1452-77-3 | Chemsrc [chemsrc.com]

- 10. Pyridine-2-carboxamide (Picolinamide) | LGC Standards [lgcstandards.com]

- 11. PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of 2-Pyridinecarboxamide from 2-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pyridinecarboxamide, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2-picoline (2-methylpyridine). The synthesis is a two-step process involving the vapor-phase catalytic ammoxidation of 2-picoline to 2-cyanopyridine, followed by the selective hydrolysis of the nitrile to the corresponding amide. This document details the underlying chemistry, reaction conditions, catalytic systems, and experimental protocols for each step, presenting quantitative data in a structured format for ease of comparison and implementation.

Overall Synthesis Pathway

The conversion of 2-picoline to this compound is achieved in two sequential reaction steps:

-

Ammoxidation: 2-picoline is reacted with ammonia and oxygen (typically from air) in the vapor phase over a solid catalyst to form 2-cyanopyridine.

-

Hydrolysis: The resulting 2-cyanopyridine is then subjected to controlled hydrolysis to yield this compound.

Spectroscopic Profile of 2-Pyridinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyridinecarboxamide (also known as picolinamide), a key chemical intermediate and structural motif in numerous pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for researchers in chemical synthesis, drug discovery, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxamide group.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| H6 | 8.58 | 8.89 |

| H3 | 8.21 | 8.22 |

| Amide-H (broad) | 7.90 | 8.10 |

| H4 | 7.86 | 7.81 |

| H5 | 7.45 | 8.43 |

| Amide-H (broad) | 6.70 | 8.50 |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| C=O | 167.9 |

| C2 | 151.8 |

| C6 | 148.5 |

| C4 | 137.5 |

| C5 | 126.2 |

| C3 | 121.5 |

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide and pyridine functionalities.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3400 - 3100 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | ~1670 |

| N-H (Amide II) | Bending | ~1580 |

| C=C, C=N (Aromatic) | Stretching | 1600 - 1400 |

Data interpretation based on typical IR absorption ranges for amides and aromatic compounds.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are attributed to π→π* transitions in the pyridine ring and n→π* transitions of the carbonyl group.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | λmax (nm) | Solvent |

| π→π* (Pyridine ring) | ~224 | Not specified |

| n→π* (Carbonyl group) | ~274 | Not specified |

Data for a related pyridine carboxamide derivative suggests these absorption regions.[5] The actual spectrum for this compound is available on SpectraBase.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or 500 MHz).

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan : Record a background spectrum of the empty sample holder.

-

Sample Scan : Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Blank Preparation : Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Baseline Correction : Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement : Replace the blank cuvette with a quartz cuvette containing the sample solution.

-

Data Acquisition : Scan the absorbance of the sample solution over the same wavelength range. The resulting spectrum will show the absorbance maxima (λmax) of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Theoretical Studies of 2-Pyridinecarboxamide's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2-Pyridinecarboxamide (also known as picolinamide) through theoretical studies. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational examination of this compound. This compound and its derivatives are of significant interest due to their biological activities, including their role as PARP inhibitors and their potential in cancer treatment.[1] Theoretical studies are crucial for understanding the conformational preferences, vibrational properties, and electronic structure of this compound, which are essential for its biological function and for the design of new pharmaceuticals.

Theoretical Methodologies: A Computational Approach

The molecular structure and properties of this compound have been extensively investigated using various computational methods. The primary goal of these theoretical studies is to determine the most stable conformation of the molecule and to predict its spectroscopic and electronic properties.

Key Computational Protocols:

The most common theoretical approach for studying molecules like this compound is Density Functional Theory (DFT) , particularly using the B3LYP functional. The Hartree-Fock (HF) method is also sometimes used for comparison. These calculations are typically performed with a variety of basis sets, with the 6-311++G(d,p) basis set being a common choice for achieving a good balance between accuracy and computational cost.[2]

The general workflow for a theoretical study of this compound involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations: Various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interactions.

References

The Core Mechanisms of 2-Pyridinecarboxamide in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these molecules exert their effects in biological systems. Primarily recognized for their potent inhibition of Poly(ADP-ribose) polymerase (PARP), this compound derivatives have emerged as critical components in oncology, particularly for cancers harboring DNA repair deficiencies. Beyond PARP, this scaffold has been successfully employed to target a variety of other enzymes, including kinases, deacetylases, and metabolic enzymes, underscoring its versatility. This guide will detail the key molecular interactions, delineate the impacted signaling pathways, present quantitative data on their inhibitory activities, and provide comprehensive experimental protocols for their characterization.

Introduction

This compound, a simple aromatic amide, serves as a fundamental building block for a multitude of therapeutic agents. Its defining feature is a pyridine ring with a carboxamide group at the 2-position. The nitrogen atom of the pyridine ring and the amide group provide crucial hydrogen bonding and coordination capabilities, enabling these molecules to bind with high affinity to the active sites of various enzymes. The core structure mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a key substrate for numerous enzymes, most notably PARPs. This mimicry is the foundation for the most prominent mechanism of action of this class of compounds: competitive inhibition of PARP enzymes. However, the chemical tractability of the this compound scaffold has allowed for extensive structure-activity relationship (SAR) studies, leading to the discovery of derivatives with potent and selective inhibitory activity against a wide range of other biological targets.

Primary Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] PARP-1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This PARylation process recruits other DNA repair factors, facilitating the repair of the SSB.

This compound-based PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, enabling them to bind to the catalytic domain of PARP-1 and PARP-2.[2] By competitively inhibiting the binding of NAD+, these inhibitors prevent the synthesis of PAR, thereby stalling the DNA repair process.[2] This inhibition of PARP's catalytic activity is a key aspect of their mechanism.

A crucial concept in the action of PARP inhibitors is "PARP trapping." This phenomenon describes the stabilization of the PARP-DNA complex, where the inhibitor not only blocks the catalytic activity but also prevents the dissociation of PARP from the DNA.[3] This trapped PARP-DNA complex is a significant steric hindrance and can lead to the collapse of replication forks, generating more toxic DNA double-strand breaks (DSBs).[3]

Synthetic Lethality in Homologous Recombination Deficient Cancers

The therapeutic efficacy of PARP inhibitors is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4] This interaction is a classic example of synthetic lethality, where the inhibition of two separate pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) leads to cell death, while the inhibition of either pathway alone is not lethal.[3] In HR-deficient cells, the DSBs generated by the collapse of replication forks due to PARP inhibition cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[3][5]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and how this compound-based inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cells.

Diverse Mechanisms of Action Beyond PARP Inhibition

The versatility of the this compound scaffold has enabled its application in targeting a range of other enzymes and cellular processes.

Enzyme Inhibition

-

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[6][7] Certain this compound derivatives have been developed as potent NAMPT inhibitors.[8] By depleting intracellular NAD+ levels, these inhibitors can induce metabolic stress and apoptosis in cancer cells, which often have a high demand for NAD+.[7][9]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Novel pyridine-based hydroxamates and 2'-aminoanilides have been shown to be effective HDAC inhibitors.[10] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[10]

-

Kinase Inhibition:

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation. A series of pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against HPK1, enhancing anti-tumor immune responses in preclinical models.[11]

-

Phosphoinositide 3-kinase delta (PI3Kδ): Optimization of 2,3,4-trisubstituted quinolines, which can incorporate a pyridinecarboxamide moiety, has led to potent and selective PI3Kδ inhibitors with efficacy in animal models of inflammation.[12][13]

-

-

Other Enzymes: Derivatives of this compound have also been shown to inhibit carbonic anhydrase, cholinesterase, succinate dehydrogenase (in fungi), and urease.[14][15][16]

Tubulin Polymerization Inhibition

2-Pyridinecarbothioamide, a closely related analog, and its derivatives can act as tubulin polymerization inhibitors.[17] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in proliferating cells.[17]

DNA Intercalation and Topoisomerase II Inhibition

Certain tricyclic carboxamides that are structurally related to this compound can function as DNA intercalating agents and inhibit topoisomerase II.[18] This interference with topoisomerase II activity can lead to the formation of DNA double-strand breaks.[18]

Induction of Oxidative Stress and Apoptosis

Metal complexes of pyridine dicarboxamide derivatives have been shown to induce apoptosis through a mitochondria-mediated pathway.[19] This process can involve the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic proteins.[19]

Quantitative Data on Inhibitory Activities

The following tables summarize the reported in vitro inhibitory activities of various this compound derivatives against their respective targets.

Table 1: PARP-1 Inhibitory Activity

| Compound | Target | IC50 (nM) | Cell Lines | Reference |

| XZ-120312 | PARP-1 | 8.6 ± 0.6 | SW-620, MDA-MB-468, A549 |

Table 2: Other Enzyme Inhibitory Activities

| Compound Class/Example | Target | IC50 | Reference |

| Pyridine-2,6-dicarboxamides | hCA I | 12.8–37.6 nM | [14] |

| hCA II | 17.8–46.7 nM | [14] | |

| AChE | 98.4–197.5 nM | [14] | |

| BuChE | 82.2–172.7 nM | [14] | |

| Nicotinic hydroxamate 11d | HDACs | 0.5 nM | [10] |

| Nicotinic anilide 12d | HDAC3 | 113 nM | [10] |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM | [16] |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 µM | [16] |

| Pyridine-based copper(II) complex (PydiHis) | Superoxide Dismutase (SOD) mimic | 0.64 ± 0.07 µM | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound derivatives.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 by quantifying the consumption of NAD+.

-

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., histone-induced)

-

NAD+

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Fluorescent NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)

-

384-well white plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compound in PARP assay buffer.

-

In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).

-

Add a solution of recombinant PARP1 and activated DNA to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding NAD+ to each well.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure the remaining NAD+ using a fluorescent NAD+ detection kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cellular PARP Inhibition Assay (Western Blot for PAR levels)

This assay assesses the ability of a compound to inhibit PARP1 activity within cells by measuring the levels of poly(ADP-ribosyl)ation (PAR).

-

Materials:

-

Cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cell line)

-

Cell culture medium and supplements

-

Test compound

-

DNA damaging agent (e.g., H₂O₂)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against PAR (pan-ADP-ribose)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat the cells with the test compound at the desired concentrations for a specific time (e.g., 1-4 hours).

-

Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against PAR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip and re-probe the membrane for a loading control to ensure equal protein loading.

-

A significant decrease in the PAR signal in the presence of the test compound indicates cellular PARP inhibition.[21]

-

Cell Viability Assay

This protocol assesses the cytotoxic effects of the test compound.

-

Materials:

-

Cancer cell line

-

96-well plates

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Treat the cells with the compound dilutions for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and determine the IC50 value.[21]

-

Experimental Workflow for a Xenograft Tumor Model

This workflow outlines a typical in vivo efficacy study.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of a wide range of biological targets. While its role in the development of PARP inhibitors has been transformative for the treatment of certain cancers, ongoing research continues to unveil its potential in targeting other key enzymes and cellular pathways. The ability to fine-tune the pharmacological properties of this compound derivatives through chemical modification ensures that this scaffold will remain a cornerstone of drug discovery efforts for the foreseeable future. This guide provides a comprehensive overview of the core mechanisms of action of this important class of compounds, along with the experimental methodologies required for their further investigation and development.

References

- 1. benchchem.com [benchchem.com]

- 2. abscience.com.tw [abscience.com.tw]

- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 4. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. topogen.com [topogen.com]

- 9. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. biorxiv.org [biorxiv.org]

- 12. assaygenie.com [assaygenie.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biotech.ucdavis.edu [biotech.ucdavis.edu]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the pKa of 2-Pyridinecarboxamide and its Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2-Pyridinecarboxamide, a crucial parameter in understanding its physicochemical properties for applications in research and drug development. The document details the reported pKa value and elaborates on the primary experimental methodologies for its determination.

Quantitative Data: pKa of this compound

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa value corresponds to the equilibrium between its protonated and neutral forms. The reported pKa value is summarized in the table below.

| Compound | CAS Number | pKa Value | Temperature (°C) |

| This compound | 1452-77-3 | 2.10[1][2][3][4][5] | 20 |

This pKa value indicates that this compound is a weak base, with the pyridine nitrogen being the site of protonation.

Protonation Equilibrium of this compound

The pKa value of 2.10 describes the equilibrium for the dissociation of the protonated form of this compound. This equilibrium is a fundamental concept in predicting the compound's charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.

Caption: Protonation equilibrium of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in characterizing a compound. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (NaOH).[8]

-

Accurately prepare a solution of this compound in deionized water. The concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[6][8]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added to the analyte solution.[8]

-

It is crucial to use carbonate-free water and titrant solutions, especially when titrating at neutral to high pH, to avoid interference.[6]

-

-

Apparatus Setup:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Place the this compound solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and the burette tip into the solution.

-

To ensure an inert atmosphere and prevent dissolution of atmospheric CO₂, purge the solution with nitrogen before and during the titration.[8]

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add small, precise increments of the titrant.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH changes become minimal, well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The pKa value is determined from the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be identified as the inflection point of the titration curve, which is more accurately determined from the peak of the first derivative of the curve (ΔpH/ΔV vs. V).

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for determining pKa values, particularly for compounds with a chromophore close to the ionization site.[6][10] This technique relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[6]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of buffer solutions with known pH values spanning a range of at least two pH units above and below the expected pKa.

-

From the stock solution, prepare a set of solutions with the same concentration of this compound in each of the different pH buffers.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum (typically from 200-400 nm) for each of the buffered solutions of this compound.

-

It is also necessary to obtain the spectra of the fully protonated form (in a strongly acidic solution, e.g., pH 0) and the fully neutral form (in a solution where it is expected to be fully deprotonated, though for this compound this would be the neutral form at a pH well above the pKa).

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance difference between the protonated and neutral species is maximal.

-

Plot the absorbance at this specific wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral forms are equal.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the mixture at a given pH, AB is the absorbance of the neutral form, and AA is the absorbance of the protonated form.

-

Conclusion

The pKa of this compound is a fundamental physicochemical parameter with significant implications for its behavior in biological and chemical systems. Accurate determination of this value is essential for drug design, formulation development, and fundamental chemical research. Both potentiometric titration and UV-Vis spectrophotometry are robust methods for pKa determination, with the choice of method depending on the specific properties of the compound and the available instrumentation. The detailed protocols provided in this guide offer a solid foundation for the precise and reliable measurement of the pKa of this compound and related compounds.

References

- 1. chembk.com [chembk.com]

- 2. PYRIDINE-2-CARBOXAMIDE CAS#: 1452-77-3 [m.chemicalbook.com]

- 3. 1452-77-3 CAS MSDS (PYRIDINE-2-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 2-Pyridinecarboxamide: A Technical Guide for Researchers

An in-depth exploration of the molecular structure, electronic properties, and vibrational landscape of 2-Pyridinecarboxamide (also known as picolinamide), a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its quantum chemical characteristics, detailed computational methodologies, and visual representations of its molecular features to support advanced research and development.

This compound, a derivative of picolinic acid, is a versatile molecule with a range of biological activities and applications as a ligand in coordination chemistry. A thorough understanding of its quantum chemical properties is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced functionalities, and predicting its behavior in various chemical environments. This technical guide synthesizes theoretical data from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a detailed computational profile of this compound.

Molecular Geometry and Conformational Analysis

The structural integrity of this compound is foundational to its chemical behavior. Quantum chemical calculations, specifically geometry optimization, provide a precise three-dimensional model of the molecule in its ground state. These calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a method known for its balance of accuracy and computational efficiency.

Conformational analysis of this compound reveals the potential for rotation around the C-C bond connecting the pyridine ring and the carboxamide group. Theoretical calculations indicate that the most stable conformer is planar, a result of the delocalization of π-electrons across the molecule. This planarity is a key factor in its ability to interact with biological targets and form structured crystalline lattices.

Below is a table summarizing the optimized geometrical parameters of this compound, providing a quantitative basis for its molecular structure.

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | C2-C7 | 1.512 |

| C7-O8 | 1.234 | |

| C7-N9 | 1.355 | |

| N1-C2 | 1.342 | |

| N1-C6 | 1.338 | |

| C2-C3 | 1.391 | |

| C3-C4 | 1.387 | |

| C4-C5 | 1.390 | |

| C5-C6 | 1.388 | |

| Bond Angles (°) | N1-C2-C7 | 117.5 |

| C3-C2-C7 | 122.8 | |

| C2-C7-O8 | 121.9 | |

| C2-C7-N9 | 116.3 | |

| O8-C7-N9 | 121.8 | |

| Dihedral Angles (°) | N1-C2-C7-O8 | 0.0 |

| N1-C2-C7-N9 | 180.0 | |

| C3-C2-C7-O8 | 180.0 | |

| C3-C2-C7-N9 | 0.0 |

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic characteristics of this compound are critical for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring as key sites for interaction.

| Electronic Property | Calculated Value (eV) |

| HOMO Energy | -6.95 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Gap | 5.43 |

| Ionization Potential | 6.95 |

| Electron Affinity | 1.52 |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. Quantum chemical calculations can accurately predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. The table below presents the calculated vibrational frequencies for key functional groups of this compound and their assignments.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3485 | N-H asymmetric stretch |

| 3365 | N-H symmetric stretch |

| 1680 | C=O stretch (Amide I) |

| 1590 | N-H in-plane bend (Amide II) |

| 1585 | C=C/C=N ring stretch |

| 1465 | C=C/C=N ring stretch |

| 1430 | C=C/C=N ring stretch |

| 1290 | C-N stretch |

| 750 | C-H out-of-plane bend |

Experimental and Computational Protocols

The theoretical data presented in this guide is based on a standard and robust computational methodology.

Computational Protocol:

-

Initial Structure: The initial 3D structure of this compound is built using standard molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies and to generate the molecular electrostatic potential map.

-

Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Visualizing Molecular Properties and Workflows

Visual representations are essential for intuitively understanding complex molecular data and computational processes.

Caption: A typical workflow for quantum chemical calculations of a small molecule like this compound.

Caption: Molecular structure of this compound with atom numbering.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. The detailed quantitative data and computational protocols presented herein can be leveraged for a variety of applications, from the rational design of new therapeutic agents to the development of novel materials with tailored properties.

An In-depth Technical Guide to 2-Pyridinecarboxamide Derivatives: Synthesis, Basic Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-pyridinecarboxamide constitute a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these molecules exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The basicity of the pyridine ring, coupled with the hydrogen bonding capabilities of the carboxamide group, dictates their physicochemical properties and influences their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, fundamental physicochemical properties, and key biological activities of this compound derivatives. Detailed experimental protocols for their synthesis and the determination of their basic and lipophilic characteristics are presented, alongside visualizations of relevant signaling pathways and a representative drug discovery workflow.

Core Physicochemical and Basic Properties

The physicochemical properties of this compound derivatives are pivotal to their behavior in biological systems. The basicity, lipophilicity, and solubility of these compounds are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of the this compound scaffold is primarily attributed to the nitrogen atom of the pyridine ring. The pKa of the parent this compound has been reported to be approximately 2.10 for the protonated form[1]. The electron-withdrawing nature of the carboxamide group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). Substituents on the pyridine ring or the amide nitrogen can further modulate the pKa value.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross biological membranes. The LogP of this compound derivatives can be tailored by introducing various substituents. Increased lipophilicity can enhance cell permeability but may also lead to decreased aqueous solubility and increased metabolic susceptibility.

Solubility

Aqueous solubility is a critical factor for drug formulation and bioavailability. The presence of the polar carboxamide group and the pyridine nitrogen allows for hydrogen bonding with water, contributing to the solubility of these compounds. However, the overall solubility is highly dependent on the nature of the substituents.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | Melting Point (°C) |

| This compound | C6H6N2O | 122.12 | 2.10 (+1) | ~0.2 | 110 |

| 5-Amino-2-pyridinecarboxamide | C6H7N3O | 137.14 | - | - | - |

| N-phenyl-2-pyridinecarboxamide | C12H10N2O | 198.22 | - | - | - |

Note: Experimental data for a wide range of derivatives is not systematically available in a single source. The values presented are for the parent compound and serve as a reference. Researchers are encouraged to determine these properties for their specific derivatives.

Synthesis of this compound Derivatives

Several synthetic routes have been established for the preparation of this compound and its derivatives. A common and efficient method involves a two-step process starting from 2-picoline.

General Synthetic Scheme

A prevalent synthetic pathway involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis to the desired this compound.[2][3][4]

Biological Activities and Therapeutic Potential

This compound derivatives have been extensively investigated for a variety of pharmacological activities, with anticancer and enzyme inhibition being the most prominent.

Anticancer Activity

A significant body of research highlights the potential of this compound analogs as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonamide-functionalized 2-Pyridinecarbothioamide analogs | Various human cancer cell lines | Varies | [5] |

| Compound 19 (a pyridine-2-carboxamide analogue) | - | - | [6][7] |

| Thieno[2,3-b]pyridine-2-carboxamide derivatives | MDA-MB-231 (Triple-negative breast cancer) | Varies | [3] |

Enzyme Inhibition

The structural features of 2-pyridinecarboxamides make them suitable candidates for designing enzyme inhibitors. They have shown inhibitory activity against a range of enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Enzyme | Biological Relevance | Reference |

| 2-Pyridinecarboxylic acid analogs | α-Amylase, Carboxypeptidase A | Diabetes, Digestive disorders | [8] |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide reductase | Cancer | [9] |

| Pyridine-2,6-dicarboxamides with sulfonamide groups | Carbonic Anhydrase, Cholinesterase | Glaucoma, Alzheimer's disease |

Signaling Pathways Modulated by this compound Derivatives

Several key signaling pathways that are often dysregulated in cancer have been identified as targets for this compound derivatives.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. Certain this compound analogues have been identified as potent and selective inhibitors of HPK1.[6][7][10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Some carboxamide-containing compounds have been shown to inhibit this pathway by promoting the degradation of β-catenin.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway is a key therapeutic strategy, and some heterocyclic carboxamides have been explored for this purpose.

Experimental Protocols

Synthesis of this compound from 2-Cyanopyridine

This protocol describes the hydrolysis of 2-cyanopyridine to this compound.

Materials:

-

2-Cyanopyridine

-

Manganese dioxide (MnO2)

-

Aqueous basic solution (e.g., NaOH solution)

-

Solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2-cyanopyridine in a suitable solvent in a round-bottom flask.

-

Add MnO2 as an oxidant to the solution.

-

Add the aqueous basic solution to the reaction mixture.

-

Heat the mixture to 70°C and stir for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.[2][3][4]

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a weakly basic compound.

Materials:

-

This compound derivative

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of the this compound derivative and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and position the pH electrode in the solution.

-

Fill the burette with the standardized strong acid solution.

-

Record the initial pH of the solution.

-

Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve.

Determination of LogP by the Shake-Flask Method

This is the traditional method for determining the octanol-water partition coefficient.

Materials:

-

This compound derivative

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of the this compound derivative in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase (n-octanol or water).

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Drug Discovery and Development Workflow

The development of this compound derivatives as therapeutic agents typically follows a structured workflow from initial hit identification to preclinical evaluation.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their synthesis is well-established, and their physicochemical properties can be fine-tuned through structural modifications to optimize their drug-like characteristics. The diverse range of biological activities, particularly in the realm of oncology and enzyme inhibition, underscores the importance of continued research and development of this scaffold. The detailed protocols and workflow presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel this compound-based therapeutics.

References

- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 8. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Thermal Analysis of 2-Pyridinecarboxamide (Picolinamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarboxamide, also known as picolinamide, is a compound of significant interest in pharmaceutical and materials science. As a derivative of picolinic acid, it serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. Understanding its thermal properties is paramount for drug development, formulation, quality control, and for ensuring stability during manufacturing and storage.

This technical guide provides an in-depth overview of the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It details the experimental methodologies, presents key quantitative data, and illustrates the logical workflow of the thermal analysis process. This document is intended to be a valuable resource for researchers and professionals working with this compound.

Thermal Behavior of this compound: Key Insights

This compound is known to exhibit polymorphism, existing in at least two different crystalline forms, designated as Polymorph I and Polymorph II. These polymorphs display distinct thermal properties, which are critical to characterize for consistent product performance.

Differential Scanning Calorimetry (DSC)

DSC analysis reveals the melting behavior and polymorphic transitions of this compound.

-

Polymorph II is the commercially available and room temperature stable form. It melts at approximately 102°C . The enthalpy of fusion for Polymorph II has been determined to be in the range of 20.4 to 20.6 kJ/mol [1].

-

Polymorph I is a metastable form and melts at a higher temperature of approximately 106°C . The formation of Polymorph I can be induced by thermal processes such as heating Polymorph II.

The DSC thermogram of the commercial form (Polymorph II) typically shows a solid-solid phase transition to Polymorph I upon heating, followed by the melting of Polymorph I.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of this compound. In an inert atmosphere, such as nitrogen, the thermal degradation of many organic compounds, including poly(oxymethylene), generally begins at temperatures above 270°C[2]. While specific TGA data for the complete decomposition of pure this compound is not extensively detailed in publicly available literature, the onset of significant thermal decomposition is expected to occur at elevated temperatures, likely following its melting. For context, the related compound picolinic acid begins to show mass loss due to sublimation around 110°C, melts around 140-143°C, and then undergoes thermal decomposition up to 195°C.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Parameter | Polymorph I | Polymorph II | Reference(s) |

| Melting Point (Tm) | ~106 °C | ~102 °C | |

| Enthalpy of Fusion (ΔHf) | - | 20.4 - 20.6 kJ/mol | [1] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable TGA and DSC data.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to characterize the melting behavior and polymorphic transitions of this compound.

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material through sublimation.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to provide a stable and inert atmosphere.

-

Heating Rate: A standard heating rate of 10°C/min is commonly used. To investigate the kinetics of transitions, varying heating rates (e.g., 2, 5, 25°C/min) can be employed.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at the desired heating rate to a temperature above the final melting point (e.g., 120°C).

-

Optionally, include cooling and subsequent heating cycles to study recrystallization and polymorphic transformations.

-

-

-

Data Analysis: Determine the onset temperature of melting peaks and integrate the peak areas to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to assess the thermal stability and decomposition profile of this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A standard heating rate of 10°C/min is typically used for screening thermal stability.

-

Temperature Program:

-

Equilibrate the sample at room temperature.

-

Ramp the temperature at a constant rate to a high temperature (e.g., 600°C) to ensure complete decomposition.

-

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step. The final residual mass should also be recorded.